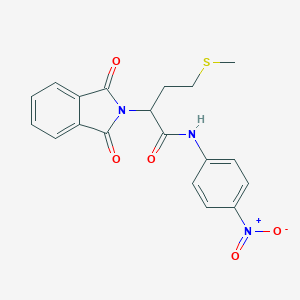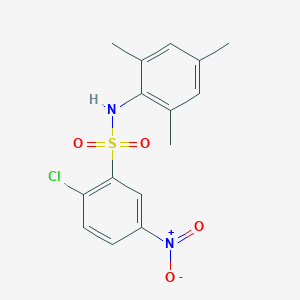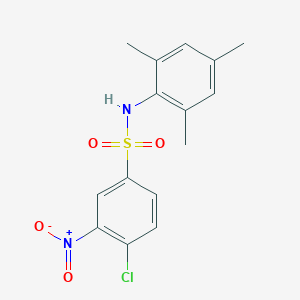![molecular formula C16H13BrN4O5S B410703 N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-phenoxy group, an acetyl-hydrazinocarbothioyl moiety, and a nitro-benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Bromo-phenoxyacetic acid: This can be achieved by reacting 4-bromo-phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromo-phenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromo-phenoxy)-acetyl chloride.
Hydrazinocarbothioylation: The acetyl chloride is reacted with thiosemicarbazide to form the hydrazinocarbothioyl intermediate.
Coupling with 2-nitro-benzamide: Finally, the hydrazinocarbothioyl intermediate is coupled with 2-nitro-benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy and acetyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-phenoxyacetic acid: Shares the bromo-phenoxy group but lacks the acetyl-hydrazinocarbothioyl and nitro-benzamide moieties.
2-Nitro-benzamide: Contains the nitro-benzamide group but lacks the bromo-phenoxy and acetyl-hydrazinocarbothioyl moieties.
Uniqueness
N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H13BrN4O5S |
|---|---|
Peso molecular |
453.3g/mol |
Nombre IUPAC |
N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13BrN4O5S/c17-10-5-7-11(8-6-10)26-9-14(22)19-20-16(27)18-15(23)12-3-1-2-4-13(12)21(24)25/h1-8H,9H2,(H,19,22)(H2,18,20,23,27) |
Clave InChI |
LIAPRXRFGAXEKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


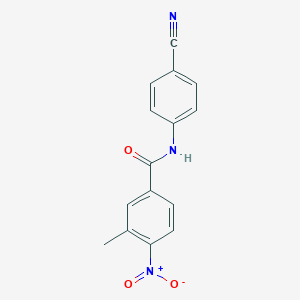
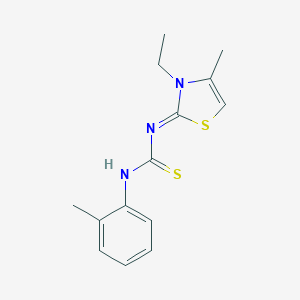
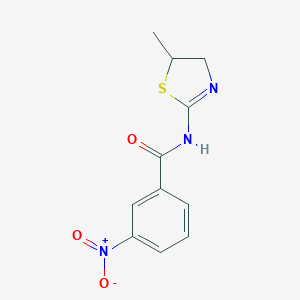
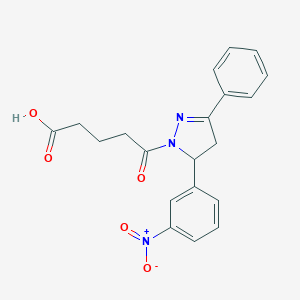
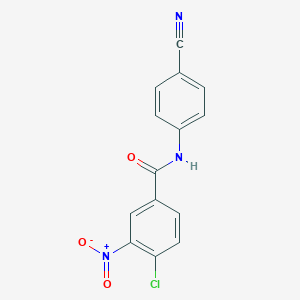
![Methyl 3-[(4-cyanoanilino)carbonyl]-5-nitrobenzoate](/img/structure/B410628.png)
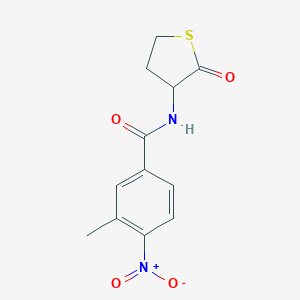
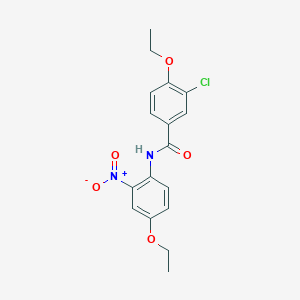
![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)

